![molecular formula C11H12Cl2N2O5 B115147 2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide CAS No. 152053-09-3](/img/structure/B115147.png)
2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide
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Overview
Description
2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as DCMN and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Spectrophotometric Analysis Applications
Research involving spectrophotometric determination methods, such as those applied to Flutamide, a compound with a somewhat related structure used in prostate cancer treatment, highlights the potential for developing novel analytical techniques. These methods may be applicable for detecting and quantifying similar compounds within pharmaceutical formulations through chromogenic reactions, offering a basis for analytical chemistry applications (Rangappa et al., 2000).
Pharmacokinetics and Drug Metabolism Studies
Studies on the pharmacokinetics and metabolism of compounds like S-1, a selective androgen receptor modulator, in animal models provide a framework for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the body. This research is crucial for the development of new drugs, suggesting a possible application in drug discovery and development processes (Wu et al., 2006).
Synthesis and Immunomodulatory Activity
The synthesis of N-aryl-3-(indol-3-yl)propanamides and their evaluation for immunosuppressive activities indicate a route to discovering new therapeutic agents. By synthesizing similar compounds and assessing their biological activities, researchers can explore potential applications in developing treatments for autoimmune diseases or as immunosuppressants for organ transplantation (Giraud et al., 2010).
Novel Compound Synthesis for Biological Activities
The creation of new compounds through the reaction of specific functional groups, such as in the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl derivatives, showcases the potential for chemical synthesis in discovering compounds with unique biological or chemical properties. These methodologies can lead to the development of new materials or bioactive molecules with applications in various scientific fields (Kolyamshin et al., 2021).
Anticancer and Chemotherapeutic Research
Research into compounds displaying cytotoxic activities against cancer cell lines, such as those detailed in studies on alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides, underlines the potential of similar chemical structures in anticancer research. These studies can guide the design and synthesis of novel anticancer agents, contributing to the broader field of oncology and chemotherapeutics (Pati et al., 2007).
properties
CAS RN |
152053-09-3 |
---|---|
Product Name |
2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide |
Molecular Formula |
C11H12Cl2N2O5 |
Molecular Weight |
323.13 g/mol |
IUPAC Name |
2-(dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-11(13)20-5-8(10(14)17)9(16)6-1-3-7(4-2-6)15(18)19/h1-4,8-9,11,16H,5H2,(H2,14,17) |
InChI Key |
FHDPTOGOPLCNDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(COC(Cl)Cl)C(=O)N)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC(Cl)Cl)C(=O)N)O)[N+](=O)[O-] |
synonyms |
3-(4-nitrophenyl)-3-hydroxy-4-dichloromethoxyisobutanamide acrodontiolamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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